molecular formula C9H8ClNO2 B2680748 Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate CAS No. 720720-47-8

Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate

Cat. No.: B2680748
CAS No.: 720720-47-8
M. Wt: 197.62
InChI Key: HOUDMLBMBPQLCO-SNAWJCMRSA-N
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Description

Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a 5-chloro-substituted pyridine ring. The (E)-configuration of the double bond and the electron-withdrawing 5-chloro-pyridinyl group influence its electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUDMLBMBPQLCO-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand the interactions of pyridine derivatives with biological molecules.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Key Structural Features:

  • Pyridine Substituents: The 5-chloro group on the pyridine ring contrasts with 3-chloro-5-(trifluoromethyl) in Ethyl (2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-...prop-2-enoate (). In Methyl (E)-3-(2-methoxyphenyl)prop-2-enoate derivatives (), the methoxy group is electron-donating, altering conjugation and biological activity compared to the target’s electron-withdrawing chloro-pyridinyl system .
  • Ester Group Variations :

    • Replacing the methyl ester (target) with ethyl () may increase lipophilicity and alter metabolic stability.

Electronic Effects:

  • The 5-chloro-pyridinyl group withdraws electrons from the α,β-unsaturated system, polarizing the double bond and enhancing reactivity toward nucleophiles. This contrasts with cyclopropane-containing analogs (), where steric and electronic effects from substituents (e.g., cyano, phenyl) dominate .

Crystallographic and Conformational Analysis

  • Crystal Packing: ’s monoclinic crystal system (space group P121/n1) reveals bond-length distortions (e.g., shortened C1–C2/C1–C3 bonds due to steric clashes) . Similar analyses for the target compound would require SHELXL () and ORTEP () for refinement and visualization . Hydrogen-bonding patterns () in the target may differ due to the pyridine N-atom’s acceptor capacity, influencing crystal packing and solubility .

Data Tables

Table 1: Substituent Effects on Pyridine-Based Prop-2-enoates

Compound Pyridine Substituents Ester Group Notable Properties Reference
Target 5-chloro Methyl Electron-withdrawing, polarizes double bond -
3-chloro-5-(trifluoromethyl) Ethyl Enhanced electrophilicity
2-methoxyphenyl Methyl Electron-donating, antimicrobial activity

Biological Activity

Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl ester functional group attached to a propenoate backbone with a chlorinated pyridine moiety. The structural formula can be represented as follows:

C1H1O2C3H4ClN\text{C}_1\text{H}_1\text{O}_2\text{C}_3\text{H}_4\text{ClN}

This compound's unique structure contributes to its diverse biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by interacting with their active sites. For instance, it may coordinate with metal ions in enzyme active sites, leading to reduced enzymatic activity.
  • Receptor Binding : It has been shown to bind to certain receptors, modulating their functions and resulting in various biological effects. This receptor binding is crucial for its potential therapeutic effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies examining its efficacy against various pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Recent research indicates that this compound exhibits anticancer activities through apoptosis induction in cancer cell lines. For example, studies have shown that this compound can induce cell cycle arrest and apoptosis in human breast cancer cells.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
  • Apoptotic Markers : Increased expression of apoptotic markers such as caspase-3 and PARP cleavage was noted.

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

  • Inhibition of Enzymatic Activity : Studies indicate that this compound effectively inhibits enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Potential as a Therapeutic Agent : Its ability to modulate receptor activity suggests potential applications in treating diseases such as cancer and infections.
  • Synergistic Effects : When used in combination with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.

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